3-(2-Methoxyethoxy)benzenesulfonyl chloride
Description
3-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS: EN300-745591) is an aryl sulfonyl chloride derivative characterized by a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring substituted with a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the meta position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems . Its structure combines the electron-withdrawing sulfonyl chloride group with an ether-linked methoxy substituent, which may influence its reactivity, solubility, and stability.
Properties
IUPAC Name |
3-(2-methoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-13-5-6-14-8-3-2-4-9(7-8)15(10,11)12/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGUZUQXIZCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)benzenesulfonyl chloride typically involves the reaction of 3-(2-Methoxyethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(2-Methoxyethoxy)benzenesulfonic acid+SOCl2→3-(2-Methoxyethoxy)benzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonic acids: Formed from hydrolysis.
Scientific Research Applications
3-(2-Methoxyethoxy)benzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride group into organic molecules, which can then be further modified.
Pharmaceutical Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of sulfonated polymers and other materials with specific properties.
Biological Research: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 3-(2-methoxyethoxy)benzenesulfonyl chloride and related aryl sulfonyl chlorides:
*Calculated based on molecular formula.
Key Comparison Points:
However, sulfonyl chlorides generally remain highly reactive toward nucleophiles (e.g., amines, alcohols). Trifluoromethoxy (OCF₃) and thiazole substituents enhance electron-withdrawing effects, increasing electrophilicity of the sulfonyl chloride group .
Solubility :
- The 2-methoxyethoxy chain likely improves solubility in polar aprotic solvents (e.g., DMF, acetone) compared to purely hydrophobic substituents (e.g., ethyl, trifluoromethoxy) .
- 3-Ethyl-4-methoxy derivatives may exhibit lower water solubility due to increased hydrophobicity .
Applications :
- Heterocyclic analogs (e.g., thiazole, pyrimidine) are prioritized in drug discovery for target-specific interactions .
- Fluorinated derivatives (e.g., 4-OCF₃) are critical in developing metabolic-stable pharmaceuticals .
Safety :
- All sulfonyl chlorides share corrosive properties (skin/eye damage), but volatility varies. For example, benzenesulfonyl chloride (CAS 98-09-9) has a boiling point of 252°C , whereas bulkier derivatives like 3-(2-methoxyethoxy) may have reduced volatility.
Research Findings and Data Tables
Table 2: Hazard Classification Comparison
Biological Activity
3-(2-Methoxyethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonyl group attached to a methoxyethoxy substituent. Its structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅ClO₃S
- Molecular Weight : 292.78 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The sulfonyl group can participate in nucleophilic substitution reactions, which may lead to the inhibition of target enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain carbonic anhydrases (CAs), which are pivotal in physiological processes such as respiration and acid-base balance.
- Cellular Uptake : Studies suggest that the compound can be effectively taken up by cancer cell lines, enhancing its potential as an anticancer agent.
Biological Activity and Research Findings
Recent studies have explored the biological activity of this compound, highlighting its potential in various therapeutic contexts.
Anticancer Activity
Research has indicated that derivatives of benzenesulfonamides, including compounds similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown:
- Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cells, certain sulfonamide derivatives increased the percentage of apoptotic cells significantly compared to controls, indicating that these compounds can trigger programmed cell death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition of Bacterial Growth : Some studies have reported that sulfonamide derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were determined, showcasing their potential as antibacterial agents .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of similar compounds:
| Compound Name | Target Enzyme | IC50 (nM) | Effect on Cancer Cells |
|---|---|---|---|
| Compound A | CA IX | 10.93 | Induced apoptosis |
| Compound B | CA II | 1.55 | No significant effect |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
